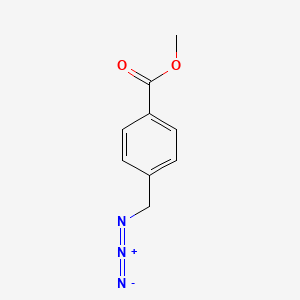

Methyl 4-(azidomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(azidomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-7(3-5-8)6-11-12-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYTUYIOZGWZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459766 | |

| Record name | Methyl 4-(azidomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94341-53-4 | |

| Record name | Methyl 4-(azidomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Methyl 4-(bromomethyl)benzoate (B8499459): A Critical Precursor

The conversion of Methyl 4-toluate to Methyl 4-(bromomethyl)benzoate is a key step, primarily achieved through side-chain bromination.

Side-Chain Bromination Routes

The selective introduction of a bromine atom onto the benzylic methyl group is crucial for synthesizing the precursor. This is most commonly accomplished via radical bromination, a method known as the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com

The Wohl-Ziegler reaction involves the bromination of the benzylic position of alkylated aromatic compounds using N-Bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.orgthermofisher.com This method is favored because it maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) during the reaction, which helps to prevent competing ionic addition reactions to the aromatic ring. organic-chemistry.org

The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often induced by heat or UV light. organic-chemistry.orgrasayanjournal.co.in The initiator generates a radical that abstracts a hydrogen atom from NBS to produce a bromine radical. This bromine radical then abstracts a benzylic hydrogen from Methyl 4-toluate, forming a resonance-stabilized benzyl (B1604629) radical. organic-chemistry.org This radical then reacts with a molecule of Br₂, generated in situ from NBS, to form the desired product, Methyl 4-(bromomethyl)benzoate, and a new bromine radical, thus propagating the chain reaction. organic-chemistry.org

Commonly used solvents for this reaction include carbon tetrachloride (CCl₄) and acetonitrile (B52724). organic-chemistry.orgrasayanjournal.co.inguidechem.com However, due to the toxicity of CCl₄, alternative solvents like trifluorotoluene have been proposed. wikipedia.org

Table 1: Examples of Radical Bromination Conditions

| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Conditions | Yield | Reference |

| Methyl 4-toluate | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | Reflux, 7 hours | Not specified | guidechem.com |

| tert-butyl 2-methyl benzoate (B1203000) | N-Bromosuccinimide (NBS) | AIBN | CCl₄ | 70 °C, 16 hours | Not specified | rasayanjournal.co.in |

| Methyl 2-methyl-3-nitrobenzoate | 1,3-Dibromo-5,5-dimethylhydantoin | AIBN | Acetonitrile | 68-72 °C, 6 hours | Not specified | google.com |

While radical bromination is the predominant method, research into catalytic approaches is ongoing. These methods aim to improve selectivity and reduce the use of stoichiometric radical initiators. However, detailed catalytic approaches specifically for the bromomethylation of Methyl 4-toluate are less commonly reported in the provided context compared to the well-established radical pathways.

Optimization of Reaction Conditions for Precursor Synthesis

The yield and purity of Methyl 4-(bromomethyl)benzoate are highly dependent on the reaction conditions. Orthogonal experiments have been conducted to determine the optimal conditions for the synthesis. guidechem.com One study found that using 1.1 equivalents of NBS relative to the methyl benzoate, a reaction time of 4 hours, and an amount of benzoyl peroxide at 0.03 times that of NBS significantly improved the yield. guidechem.com The choice of solvent is also critical; carbon tetrachloride is effective because NBS is sparingly soluble, and the resulting succinimide (B58015) is insoluble, floating to the surface and providing a visual cue for reaction completion. organic-chemistry.org However, due to environmental concerns, safer alternatives are being explored. wikipedia.orgorganic-chemistry.org

Direct Synthesis of Methyl 4-(azidomethyl)benzoate

The final step in producing this compound involves the conversion of the bromomethyl group to an azidomethyl group.

Nucleophilic Azidation of Benzyl Halide Precursors

This transformation is typically achieved through a nucleophilic substitution reaction where the bromide in Methyl 4-(bromomethyl)benzoate is displaced by an azide (B81097) anion (N₃⁻). The most common source of the azide anion is sodium azide (NaN₃). rsc.orgnih.gov

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the azide salt while leaving the azide anion highly reactive. rsc.orgnih.govsemanticscholar.org One procedure involves reacting Methyl 4-(bromomethyl)benzoate with sodium azide in DMF at 70°C for 12 hours. nih.gov Another example uses a DMF/water mixture (4:1) for the azidation of the corresponding benzoic acid.

The use of phase-transfer catalysts can also facilitate this reaction, although many procedures proceed efficiently without one. tandfonline.com Recent developments have explored more environmentally friendly reaction media, such as polyethylene (B3416737) glycol (PEG 400), which can promote the reaction under mild, room temperature conditions and allow for easier workup and potential recycling of the solvent. tandfonline.comtandfonline.comresearchgate.net Studies have shown that benzyl halides with electron-deficient substituents tend to react faster than those with electron-donating groups. tandfonline.comtandfonline.com

Table 2: Examples of Nucleophilic Azidation Conditions

| Starting Material | Azide Source | Solvent | Reaction Conditions | Yield | Reference |

| 4-(bromomethyl)benzaldehyde | Sodium Azide | DMF | Room Temp, 12 hours | Not specified | rsc.org |

| Methyl 4-(bromomethyl)benzoate | Sodium Azide | DMF | 70°C, 12 hours | Not specified | nih.gov |

| Benzyl Bromide | Sodium Azide | PEG 400 | Room Temp, 50 min | 98% | tandfonline.comtandfonline.com |

| Benzyl Halides | Sodium Azide | DMSO | Room Temp | Not specified | semanticscholar.org |

Utilization of Sodium Azide as a Nucleophile

The synthesis of this compound is commonly achieved through the reaction of methyl 4-(bromomethyl)benzoate with sodium azide (NaN₃). In this SN2 reaction, the azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide ion from the benzylic carbon of the precursor. masterorganicchemistry.com The starting material, methyl 4-(bromomethyl)benzoate, is itself synthesized via the bromination of methyl 4-methylbenzoate, often using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. scispace.comguidechem.com

The general reaction scheme is as follows: Methyl 4-(bromomethyl)benzoate + Sodium Azide → this compound + Sodium Bromide

This method is efficient and widely used for preparing benzylic azides. nih.gov Due to the potential instability and explosive nature of organic azides, they are often generated and used in situ for subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. nih.govrsc.org

Solvent Effects and Reaction Kinetics in Azide Formation

The choice of solvent plays a critical role in the efficiency and kinetics of the nucleophilic substitution reaction to form this compound. Polar aprotic solvents are generally preferred as they can solvate the cation (Na⁺) while leaving the azide nucleophile relatively free and highly reactive.

Commonly used solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). iyte.edu.tr In some procedures, a mixture of DMF and water is employed. rsc.org The addition of water can in some cases facilitate the dissolution of the sodium azide. The reaction is typically stirred for a set period, for example, one hour, to ensure the formation of the azide before its subsequent use in one-pot reactions. rsc.org The use of DMF has been noted to be efficient, and in related reactions, it was observed that switching from DMSO to DMF could increase the yield. iyte.edu.tr The reaction temperature is also a key parameter, with many procedures running the reaction at room temperature.

| Solvent System | Typical Conditions | Observations |

| DMF/Water (4:1) | Stirred for 1 hour at room temperature. | Effective for in situ generation of the azide for subsequent click chemistry reactions. rsc.org |

| DMF | Room temperature. | Noted for increasing efficiency in similar azide synthesis compared to DMSO. iyte.edu.tr |

| DMSO | Room temperature. | A common polar aprotic solvent for this type of nucleophilic substitution. iyte.edu.tr |

Alternative Synthetic Routes to Azidomethylbenzoic Acid Derivatives

While the nucleophilic substitution of a benzylic halide is the most direct route, alternative strategies exist for the synthesis of azidomethylbenzoic acid and its derivatives. These methods may start from different precursors or employ different types of reactions.

One alternative involves the diazotization of an amino group. For instance, the synthesis of azides can be achieved from the corresponding primary amines via a diazotransfer reaction. researchgate.net This would involve a precursor like methyl 4-(aminomethyl)benzoate, which would be treated with a diazotransfer reagent.

Another potential route could involve the conversion of an alcohol, such as methyl 4-(hydroxymethyl)benzoate, to the corresponding azide. This can be accomplished using various reagents, including diphenylphosphoryl azide (DPPA) or by first converting the alcohol to a better leaving group (like a tosylate or mesylate) followed by substitution with sodium azide.

Furthermore, synthetic pathways leading to related structures, such as 2-(azidomethyl)benzoic acid, have been reported, starting from precursors like 2-(chloromethyl)benzoic acid methyl ester. researchgate.net These alternative routes provide flexibility in synthesis, depending on the availability of starting materials and the desired final product.

Reactivity and Mechanistic Investigations

Uncatalyzed Transformations of the Azide (B81097) Moiety

The azide group in Methyl 4-(azidomethyl)benzoate can undergo transformations without the need for a catalyst, typically initiated by thermal or photochemical energy.

The thermolysis or photolysis of benzylic azides like this compound typically proceeds through the formation of a highly reactive nitrene intermediate upon the extrusion of dinitrogen (N₂). The photolysis of aryl azides is a well-established method for generating singlet aryl nitrene intermediates beilstein-journals.org. This nitrene can then undergo several subsequent reactions, including ring expansion to form azepine derivatives or insertion into C-H bonds beilstein-journals.org. While specific studies on this compound are not detailed, the general mechanism for aryl azides involves the singlet nitrene rearranging via a 2H-azirine to a didehydroazepine, which can be trapped by various nucleophiles beilstein-journals.org. The stability and reaction pathway of the nitrene intermediate are influenced by the electronic nature of the substituents on the aromatic ring.

The azide group is a versatile precursor to a primary amine. The reduction of this compound to Methyl 4-(aminomethyl)benzoate is a key transformation, yielding a valuable building block for synthesis.

A significant challenge in the reduction of this compound is the presence of the methyl ester group, which is also susceptible to reduction by many common reducing agents. Therefore, chemoselective methods that preferentially reduce the azide while leaving the ester intact are required.

Several methodologies have been developed to achieve this selectivity:

Staudinger Reduction: The Staudinger reaction is a classic and mild method for reducing azides to amines. organic-chemistry.org It involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.orgwikipedia.org This method is highly chemoselective and tolerates a wide variety of functional groups, including esters. Novel phosphine reagents with ortho-SO₂NH₂ substituents have been designed to mediate the Staudinger reduction of both aryl and alkyl azides efficiently, even in anhydrous conditions nih.gov.

Catalytic Hydrogenation: While catalytic hydrogenation is a powerful reduction method, its chemoselectivity can be a challenge. Hydrogenolysis of benzylic esters is a common reaction acsgcipr.org. However, by carefully selecting the catalyst (e.g., specific palladium or platinum catalysts) and controlling reaction conditions (pressure, temperature, and solvent), it is possible to selectively reduce the azide group. For instance, in situ generation of molecular hydrogen by adding triethylsilane to palladium on charcoal allows for the efficient reduction of azides while also being known to deprotect benzyl (B1604629) groups under mild, neutral conditions organic-chemistry.org. The choice of catalyst and conditions is crucial to avoid reduction of the ester or the aromatic ring.

Metal Hydride and Borane Reagents: Standard metal hydrides like lithium aluminum hydride (LiAlH₄) are generally too reactive and will reduce both the azide and the ester. However, modified or less reactive reagents can provide the desired chemoselectivity. Studies have shown that dichloroborane–dimethyl sulfide (B99878) (BHCl₂·SMe₂) is a suitable reagent for the reduction of azides in the presence of other functional groups, including esters researchgate.net. Chloroborane etherates are known to reduce ketones but not esters, highlighting the potential for selectivity within this class of reagents researchgate.net.

Other Selective Systems: Various other reagent systems have been developed for the chemoselective reduction of azides. A combination of aluminium or gadolinium triflates with sodium iodide has been shown to selectively reduce aromatic azides to their corresponding amines nih.govresearchgate.net. Similarly, a system of BF₃·OEt₂/NaI can also be employed for the selective reduction of aromatic azides semanticscholar.org. These methods highlight the ongoing development of reagents that can differentiate between reducible functional groups within a molecule.

| Method | Reagent(s) | Key Features | Byproducts |

|---|---|---|---|

| Staudinger Reduction | Triphenylphosphine (PPh₃) followed by H₂O | Very mild conditions; highly chemoselective; tolerates most functional groups. organic-chemistry.orgwikipedia.orgnih.gov | Triphenylphosphine oxide (Ph₃P=O) |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Requires careful selection of catalyst and conditions to avoid ester reduction. acsgcipr.orgorganic-chemistry.org | None (atom economical) |

| Haloborane Reduction | Dichloroborane–dimethyl sulfide (BHCl₂·SMe₂) | Effective for reducing azides in the presence of esters, nitriles, and halides. researchgate.net | Boron-containing species |

| Lanthanide/Lewis Acid System | Al(OTf)₃ or Gd(OTf)₃ / NaI | Mild method selective for aromatic azides over aliphatic ones. nih.govresearchgate.net | Metal salts |

Reduction Reactions to Aminomethyl Derivatives

Click Chemistry Paradigms

This compound is an ideal substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of this chemical philosophy nih.gov.

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer nih.gov. This reaction stands in contrast to the uncatalyzed Huisgen thermal cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers nih.gov.

The copper(I)-catalyzed process offers a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed reaction, allowing it to proceed efficiently at room temperature and under mild, often aqueous, conditions organic-chemistry.org. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270) organic-chemistry.org. DFT (Density Functional Theory) studies suggest the mechanism involves the formation of a dinuclear Cu(I)-acetylide complex, which then reacts with the azide in a polar, stepwise manner, explaining the high regioselectivity nih.gov. The reaction is robust and compatible with a wide array of functional groups, making it a powerful tool for chemical synthesis and bioconjugation organic-chemistry.orgbeilstein-journals.org.

While the CuAAC reaction is inherently efficient, the use of copper-coordinating ligands can further accelerate the reaction rate and stabilize the catalytically active Cu(I) oxidation state nih.govnih.gov. This is particularly crucial in dilute solutions or in complex biological media where competing coordinating species might sequester the copper catalyst researchgate.net.

The primary role of ligands in CuAAC is to enhance the reaction rate. The regioselectivity for the 1,4-isomer is an intrinsic feature of the copper-catalyzed mechanism and is generally not altered by the ligand nih.gov.

Several classes of ligands have been shown to be effective:

Tris(triazolylmethyl)amines: Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that significantly accelerates the CuAAC reaction and protects the Cu(I) catalyst from oxidation and disproportionation, especially in aqueous environments nih.gov. It was one of the first general solutions developed for demanding bioconjugation applications nih.gov.

N-Heterocyclic Carbenes (NHCs): Copper(I) complexes with NHC ligands have proven to be very active catalysts, capable of achieving high turnover numbers, sometimes even under solvent-free conditions nih.govnih.gov.

Benzimidazole- and Pyridine-based Ligands: A variety of tris(heterocyclemethyl)amine ligands, including those with benzimidazole (B57391) and pyridine (B92270) arms, have been developed. Tris(benzimidazolyl)methyl amine ligands have shown to be superior under certain conditions nih.gov. However, the choice of ligand can be critical; some ligands that are highly accelerating in organic solvents can become inhibitory in excess by blocking copper's coordination sites, an effect that can be mitigated by donor solvents like DMSO nih.gov.

The ligand's electronic and steric properties influence its ability to stabilize the copper center and facilitate the catalytic cycle. The proper choice of ligand can increase reaction rates by several orders of magnitude over the ligand-free process, enabling reactions to proceed efficiently even at very low catalyst loadings (in the ppm range) nih.govnih.gov.

| Ligand Class | Example(s) | Effect on Reaction | Typical Conditions |

|---|---|---|---|

| Tris(triazolylmethyl)amines | TBTA, TTTA | Significant rate acceleration; stabilizes Cu(I) against oxidation. nih.govmdpi.com | Aqueous and organic solvents; bioconjugation. |

| N-Heterocyclic Carbenes (NHCs) | Various substituted imidazolium-derived carbenes | Very high catalytic activity; allows for low catalyst loading. nih.govnih.gov | Often used in organic solvents or neat conditions. |

| Benzimidazole/Pyridine-based Amines | Tris(benzimidazolyl)methyl amines, "mixed" hybrid ligands | Strongly accelerating; can be inhibitory in excess under certain conditions. nih.govnih.govbeilstein-journals.org | Performance can be solvent-dependent (e.g., organic vs. aqueous). |

| Phosphines | Triphenylphosphine (PPh₃) | Can enable CuAAC in organic media; generally less common than N-based ligands. beilstein-journals.org | Organic solvents. |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity

Kinetic Studies of CuAAC with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and tolerance of a wide range of functional groups. While specific kinetic data for this compound is not extensively detailed in the literature, the reactivity can be understood by examining studies of structurally similar aromatic azides, such as benzyl azide. The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.

Kinetic investigations of the CuAAC reaction with benzyl azide and various alkynes have shown that the rate is highly dependent on the nature of the copper catalyst, the ligands employed, and the solvent system. For instance, the use of copper(I) complexes with specific ligands can significantly accelerate the reaction. Chen et al. demonstrated that [Cu(PPh₃)₂]NO₃ is an effective catalyst, enabling the reaction of phenylacetylene (B144264) with benzyl azide to proceed to 96% yield in 40 minutes at room temperature in toluene. beilstein-journals.org The catalyst loading can be as low as 50 ppm under neat conditions and still provide high yields. beilstein-journals.org The choice of solvent also plays a critical role; reactions in aqueous media can be affected by the binding of counter-ions, such as bromide, to the copper center, which can inhibit catalysis. beilstein-journals.org

The electronic nature of the substituents on both the azide and the alkyne can influence the reaction rate, although the effect is generally less pronounced than in uncatalyzed cycloadditions. For this compound, the electron-withdrawing methyl ester group on the benzene (B151609) ring is expected to have a modest electronic influence on the reactivity of the benzylic azide.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Methyl 4-(azidomethyl)benzoatentu.edu.sgnih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation tool, as it proceeds rapidly at physiological temperatures without the need for a cytotoxic metal catalyst. nih.gov The reaction's driving force stems from the high ring strain of cyclooctyne (B158145) derivatives, which lowers the activation energy for the [3+2] cycloaddition with azides like this compound. magtech.com.cn This approach is central to metal-free click chemistry.

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. The rational design of these strained alkynes is key to achieving fast reaction kinetics while maintaining stability. magtech.com.cn Various cyclooctyne derivatives have been developed to tune reactivity. For example, dibenzocyclooctynes (DIBO) and their derivatives are widely used. Modifications to the DIBO core, such as the introduction of fluorine atoms or the oxidation of a hydroxyl group to a ketone, can significantly increase reaction rates. nih.govmagtech.com.cn The oxidation of 4-dibenzocyclooctynol (DIBO) to the corresponding ketone was found to increase SPAAC rates by 3.5- to 6-fold. nih.govmagtech.com.cn

The steric accessibility of the azide also plays a role. Studies comparing the reactivity of primary, secondary, and tertiary azides with different cyclooctynes have shown that sterically hindered cyclooctynes, like ADIBO, exhibit significantly reduced reaction rates with bulky tertiary azides compared to primary azides such as this compound. nih.gov In contrast, less sterically demanding cyclooctynes like BCN show similar reaction rates with all three classes of azides. nih.gov

Below is a table comparing the second-order rate constants for the reaction of benzyl azide (a close analog of this compound) with various cyclooctynes.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |

| DIBAC | 0.3 |

| BCN | 0.06 |

| DIFO | 0.4 |

| ADIBO | 0.1 |

Note: Data is for benzyl azide and serves as an approximation for the reactivity of this compound.

Beyond the intrinsic reactivity of the cyclooctyne, external factors can be manipulated to accelerate SPAAC reactions. One effective strategy is the use of micellar catalysis. Research has shown that conducting the SPAAC reaction in the presence of surfactants can lead to dramatic rate enhancements, particularly for hydrophobic reactants. nih.gov For the reaction between the hydrophobic DIBAC cyclooctyne and benzyl azide, rate enhancements of up to 179-fold were observed in the presence of anionic or cationic surfactants. nih.gov This acceleration is attributed to the co-localization of the reactants within the hydrophobic micellar environment, which increases their effective molarity. This approach could be particularly effective for increasing the reaction efficiency of this compound, which possesses a hydrophobic benzene ring.

The following table summarizes the rate enhancements observed for the reaction of benzyl azide with DIBAC in the presence of different surfactants.

| Surfactant | Type | Rate Enhancement (-fold) |

| SDS | Anionic | 179 |

| DTAC | Cationic | 155 |

| Triton X-100 | Non-ionic | 11 |

Source: Data adapted from studies on micellar catalysis of SPAAC. nih.gov

Reactions of the Ester Functional Group

Hydrolysis to Carboxylic Acid Derivativesnih.gov

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-(azidomethyl)benzoic acid. This transformation is a standard reaction for esters and can be achieved under either acidic or basic conditions. quora.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the ester is hydrolyzed to form the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. This process is typically carried out by heating the ester under reflux with an aqueous or alcoholic solution of the base. chemspider.com

Acid-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), in the presence of water. quora.comuomustansiriyah.edu.iq This reaction is reversible, and the position of the equilibrium is governed by Le Chatelier's principle. To drive the reaction to completion, it is common to use a large excess of water or to remove the methanol (B129727) byproduct as it is formed. google.comtcu.edu The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. uomustansiriyah.edu.iq

This hydrolysis reaction provides a route to modify the functionality of the molecule, converting the ester into a carboxylic acid. The resulting 4-(azidomethyl)benzoic acid can then be used in further reactions, such as amide bond formation, providing a versatile handle for bioconjugation or materials synthesis.

Transesterification Reactions

This compound, like other esters, can undergo transesterification, a process that involves exchanging its methyl ester group with a different alcohol moiety. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com The direction of the equilibrium can be controlled by using a large excess of the reactant alcohol, which often serves as the solvent. masterorganicchemistry.com

Acid-Catalyzed Mechanism: Under acidic conditions, a proton is donated to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon. wikipedia.orgresearchgate.net This is followed by a nucleophilic attack from the new alcohol molecule, leading to a tetrahedral intermediate. masterorganicchemistry.com After a series of proton transfer steps and the elimination of a methanol molecule, the new ester is formed, and the acid catalyst is regenerated. uomustansiriyah.edu.iq Catalysts such as sulfuric acid, hydrochloric acid, and phosphotungstic acid are effective for these transformations. researchgate.netingentaconnect.com

Base-Catalyzed Mechanism: In the presence of a base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide. wikipedia.org The alkoxide then attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. masterorganicchemistry.com This addition forms a tetrahedral intermediate, which subsequently collapses, eliminating the methoxide (B1231860) leaving group to yield the final transesterified product. masterorganicchemistry.com Base-catalyzed transesterification is a widely used industrial method, often employed in processes like biodiesel production. nih.gov For benzoates, catalysts like zinc acetate (B1210297) have proven effective in reactions with alcohols such as 2-ethylhexanol. google.com

The table below illustrates potential transesterification reactions for this compound.

| Reactant Alcohol | Catalyst Type | Potential Product |

|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-(azidomethyl)benzoate |

| Propan-2-ol (Isopropanol) | Acid or Base | Isopropyl 4-(azidomethyl)benzoate |

| Benzyl alcohol | Titanate Catalyst | Benzyl 4-(azidomethyl)benzoate |

| Butan-1-ol | Titanate Catalyst | Butyl 4-(azidomethyl)benzoate |

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, making it a valuable building block in synthetic chemistry.

Modifications for Bioconjugation and Probe Development

The most prominent feature of this compound for derivatization is its azide group. Organic azides are key participants in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". beilstein-journals.orgbeilstein-archives.org This reaction provides a highly efficient and specific method for covalently linking molecules.

In this context, this compound can act as a linker. The azide moiety can react with a terminal alkyne-functionalized molecule, such as a biomolecule (protein, peptide, or nucleic acid) or a fluorescent probe, to form a stable 1,2,3-triazole ring. beilstein-journals.orgbeilstein-journals.org Benzyl azide, a close structural analog, is a commonly used substrate in CuAAC reactions, demonstrating the feasibility of this approach. nih.gov These reactions are known for their high yields, mild conditions, and tolerance of a wide variety of functional groups. beilstein-journals.org

For applications in living systems where copper catalysts are toxic, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cn In SPAAC, the azide group of this compound or its derivatives can react with a strained cycloalkyne, such as difluorinated cyclooctyne (DIFO), without the need for a catalyst. magtech.com.cn This bioorthogonal reaction allows for the specific labeling of biomolecules in vivo.

Introduction of Secondary Functional Groups

Beyond its use in cycloaddition reactions, the functional groups of this compound can be transformed to introduce new functionalities.

Reduction of the Azide Group: The azidomethyl group can be readily reduced to a primary aminomethyl group, yielding Methyl 4-(aminomethyl)benzoate. google.com This transformation is a crucial step for introducing a nucleophilic amine functionality, which can then be used for amide bond formation or other conjugations. A variety of reagents can achieve this reduction chemoselectively. organic-chemistry.org For instance, methods employing sodium borohydride (B1222165) in the presence of cobalt(II) chloride or tin(IV) catalysts have been shown to be effective for the reduction of primary, secondary, and aromatic azides to their corresponding amines under mild conditions. organic-chemistry.orgorganic-chemistry.orgmdma.ch Another efficient system for this reduction is the use of sodium iodide with iron(III) chloride. researchgate.net

Modification of the Aromatic Ring: The benzene ring of this compound is another site for introducing new functional groups via electrophilic aromatic substitution (EAS). The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. study.comlibretexts.org Therefore, reactions like nitration, using a mixture of concentrated nitric and sulfuric acids, would predominantly yield Methyl 3-nitro-4-(azidomethyl)benzoate. study.comyoutube.com While the deactivation makes these reactions more challenging compared to activated rings, they provide a pathway to introduce groups that can be further modified (e.g., reduction of a nitro group to an amine). study.com

The table below summarizes key derivatization strategies for this compound.

| Target Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Azide (-CH₂N₃) | Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole |

| Azide (-CH₂N₃) | Azide Reduction | e.g., NaBH₄/CoCl₂ or NaI/FeCl₃ | Amine (-CH₂NH₂) |

| Aromatic Ring (C-H) | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro Group (-NO₂) at meta-position |

Applications in Chemical Research and Development

Role as a Versatile Building Block in Complex Molecule Synthesis

The true utility of Methyl 4-(azidomethyl)benzoate in synthesis lies in the reactivity of its azido (B1232118) (-N₃) group. This functional group is a key component in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comnih.gov This reaction is prized for its high yield, reliability, and compatibility with a wide range of other chemical functionalities, enabling the straightforward linkage of the benzoate-containing fragment to molecules bearing an alkyne group.

Dendrimers and other complex polymers are large, branched molecules built up from smaller, repeating monomer units. The construction of these intricate architectures requires chemical reactions that are highly efficient and produce minimal byproducts to ensure structural perfection. The azide-alkyne click reaction is exceptionally well-suited for this purpose. researchgate.net

This compound can serve as a foundational or peripheral building block in these structures. For instance, it can be reacted with multi-alkyne core molecules to form the outer layer (or "generation") of a dendrimer. Conversely, the ester group can be chemically modified to introduce multiple alkyne functionalities, allowing the azide (B81097) to react inwardly. This modularity allows chemists to precisely design and construct complex, three-dimensional polymeric materials for applications in materials science and drug delivery. researchgate.netresearchgate.net

Table 1: Role in Polymer Synthesis

| Polymer Type | Role of this compound | Key Reaction |

|---|---|---|

| Dendrimers | Provides azide-functionalized surface units or core structures. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Block Copolymers | Acts as a linker to connect different polymer chains. | Azide-Alkyne "Click" Ligation |

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry. The 1,2,3-triazole ring system is a particularly important heterocyclic motif found in many biologically active compounds. nih.govfarmaciajournal.com The reaction between an azide and an alkyne is the most direct route to synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

This compound is an ideal reagent for this purpose, providing the azide-functionalized benzene (B151609) ring. When reacted with a terminal alkyne in the presence of a copper(I) catalyst, it efficiently forms a stable triazole ring that links the benzoate (B1203000) portion to the molecular fragment originally carrying the alkyne. frontiersin.org This reaction is a powerful tool for creating libraries of diverse compounds for screening in drug discovery programs. nih.gov

Table 2: General Scheme for Triazole Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Development of Chemical Probes and Labeling Reagents

The ability to tag and track biologically relevant molecules within complex systems like living cells is crucial for understanding biological processes. The robust and bio-orthogonal nature of the click reaction makes this compound and its derivatives valuable components in the design of chemical probes.

Photoaffinity probes (PAPs) are specialized chemical tools used to identify the targets of biologically active molecules. nih.gov A typical PAP consists of three parts: a pharmacophore (which binds to the target protein), a photoreactive group (which forms a covalent bond upon light activation), and a reporter tag for detection and isolation. nih.gov

Modern PAP design often employs a modular approach using click chemistry. nih.gov In this strategy, the probe is designed with a latent reactive handle, such as an alkyne. This compound can be used to synthesize a reporter tag that contains the azide group. After the probe has bound to and covalently captured its target protein, the azide-containing tag can be "clicked" onto the alkyne handle, allowing for visualization or purification of the protein-probe complex. This two-step approach prevents the bulky reporter tag from interfering with the initial binding event. nih.gov

Beyond photoaffinity labeling, the azide group is a universal handle for attaching various tags to molecules of interest. This process, known as bioconjugation, leverages click chemistry to link molecules together with high specificity. nih.gov

For example, a protein or a small molecule can be chemically modified to contain an alkyne group. An azide-functionalized fluorescent dye or an affinity tag (like biotin) can then be attached via a click ligation reaction. chemrxiv.org Derivatives of this compound can act as linkers in this process, where the azide clicks to the target molecule and the benzoate end is attached to the desired tag. This method is widely used to prepare reagents for fluorescence microscopy, immunoassays, and proteomics. fao.org

Integration into Drug Discovery Scaffolds

A "scaffold" in drug discovery refers to the core structure of a molecule upon which various chemical modifications are made to create new drug candidates. This compound serves as a valuable scaffold due to its rigid phenyl ring and, more importantly, its reactive azide handle.

The primary application in this context is the formation of the 1,2,3-triazole ring, as mentioned previously. The triazole ring is considered a bioisostere for the amide bond, meaning it can mimic the size, shape, and electronic properties of an amide group while offering improved metabolic stability. farmaciajournal.com By using this compound to introduce a triazole linker, medicinal chemists can create novel molecular architectures with potentially enhanced pharmacological properties. nih.gov For instance, its precursor, Methyl 4-(bromomethyl)benzoate (B8499459), is recognized as an important intermediate in the synthesis of pharmaceuticals. guidechem.comsigmaaldrich.comalkalisci.com The resulting triazole-containing compounds can be screened for a wide range of biological activities, including antibacterial and anticancer effects. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-azidocoumarin |

| Benzyl (B1604629) alcohol |

| Benzyl azide |

| Biotin |

| Methyl 4-(aminomethyl)benzoate |

| This compound |

| Methyl 4-(bromomethyl)benzoate |

| Methyl 4-cyanobenzoate |

| Methyl 4-formylbenzoate |

| Methyl 4-methylbenzoate |

| Methyl benzoate |

| N-bromosuccinimide |

| Phenylacetylene (B144264) |

| Sodium borohydride (B1222165) |

| Sodium hydrogen telluride |

Precursors for Anti-HIV Agents

The azide group in this compound is particularly useful for the synthesis of novel anti-HIV agents through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." nih.govbiomedres.us This reaction allows for the efficient and specific formation of triazole rings, which are important pharmacophores in many biologically active compounds. nih.govbiomedres.usnih.gov

Researchers have utilized click chemistry to synthesize a variety of triazole-containing compounds as potential HIV inhibitors. nih.gov The general strategy involves reacting an azide-containing molecule, such as a derivative of this compound, with an alkyne-functionalized partner. This approach has been employed to create libraries of compounds for screening against HIV protease and other viral targets. nih.gov The resulting triazole ring can act as a stable linker or as an integral part of the pharmacophore that interacts with the active site of viral enzymes. biomedres.us While specific studies explicitly detailing the use of this compound are not prevalent in the readily available literature, its structure makes it an ideal candidate for such synthetic strategies in the ongoing search for new and more effective anti-HIV therapies. nih.govnih.govnih.gov

Synthesis of Enzyme Inhibitors (e.g., Aldose Reductase, HDAC, CDC25)

The versatile reactivity of this compound also extends to the synthesis of various enzyme inhibitors, which are crucial in the treatment of a wide range of diseases.

Aldose Reductase Inhibitors: Aldose reductase is an enzyme implicated in the long-term complications of diabetes. nih.govnih.govmdpi.com The development of aldose reductase inhibitors (ARIs) is a key therapeutic strategy. nih.govnih.govmdpi.com The synthesis of novel ARIs often involves the incorporation of diverse chemical scaffolds. While direct evidence of this compound's use is not prominent, its potential as a building block for creating complex heterocyclic systems, which are common in ARIs, is significant.

HDAC Inhibitors: Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression, and their inhibitors are being investigated as anti-cancer agents. nih.gov A key precursor to this compound, methyl 4-(bromomethyl)benzoate, has been utilized in the synthesis of novel benzohydroxamate-based HDAC6 inhibitors. nih.gov In these syntheses, the methyl 4-(bromomethyl)benzoate fragment is introduced through a nucleophilic substitution reaction. nih.gov Given that this compound can be readily prepared from its bromo-analog, it serves as an important precursor in the development of potential HDAC inhibitors.

CDC25 Inhibitors: Cell division cycle 25 (CDC25) phosphatases are key regulators of the cell cycle and are considered important targets for cancer therapy. nih.govfrontiersin.orgnih.gov The development of CDC25 inhibitors often involves the synthesis of compounds with specific pharmacophoric features that can interact with the enzyme's active site. nih.govfrontiersin.orgnih.gov The structural motifs present in this compound could be elaborated through various chemical transformations to generate novel scaffolds for CDC25 inhibition.

Development of Antibiotic Scaffolds

The search for new antibiotics to combat antimicrobial resistance is a critical area of research. The development of novel antibiotic scaffolds often relies on the synthesis of diverse and complex molecular architectures. While the direct application of this compound in this area is not extensively documented, its utility as a versatile chemical building block suggests its potential in the creation of new chemical entities with potential antimicrobial activity.

Materials Science Applications

In the realm of materials science, the reactivity of the azide group in this compound opens up possibilities for its use in the synthesis of functional polymers.

Monomer in Copolymerization Reactions

This compound can potentially be used as a functional monomer in copolymerization reactions. The presence of the azide group allows for post-polymerization modification via click chemistry. This enables the introduction of various functional groups onto the polymer backbone, leading to materials with tailored properties. For example, a copolymer incorporating this compound could be subsequently functionalized with biomolecules, fluorescent dyes, or other moieties for applications in drug delivery, bio-sensing, or advanced coatings. While specific examples of copolymerization with this compound are not widely reported in the literature, the principles of polymer chemistry suggest its feasibility and potential for creating novel functional materials. sapub.orgnih.govvot.pl

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of Methyl 4-(azidomethyl)benzoate. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring, presenting as an AA'BB' system with two distinct doublets. The protons ortho to the electron-withdrawing ester group (H-2/H-6) are deshielded and appear at a lower field compared to the protons ortho to the azidomethyl group (H-3/H-5). The benzylic protons of the azidomethyl group and the methyl protons of the ester group each appear as sharp singlets, confirming their chemical environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2, H-6 (Aromatic) | ~8.05 | d | ~8.4 | 2H |

| H-3, H-5 (Aromatic) | ~7.42 | d | ~8.4 | 2H |

| -CH₂N₃ (Benzylic) | ~4.45 | s | N/A | 2H |

| -OCH₃ (Ester) | ~3.92 | s | N/A | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum shows signals for the carbonyl carbon of the ester group at the lowest field, followed by the aromatic carbons. The chemical shifts of the quaternary aromatic carbons are distinct, with the carbon attached to the azidomethyl group appearing at a lower field than the one attached to the ester group due to differing electronic effects. The benzylic and methyl carbons are observed in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | ~166.5 |

| C-4 (Aromatic, C-CH₂N₃) | ~141.8 |

| C-1 (Aromatic, C-C=O) | ~130.6 |

| C-2, C-6 (Aromatic CH) | ~129.9 |

| C-3, C-5 (Aromatic CH) | ~128.5 |

| -CH₂N₃ (Benzylic Carbon) | ~54.2 |

| -OCH₃ (Ester Methyl) | ~52.3 |

To unequivocally confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the aromatic signals at ~8.05 ppm and ~7.42 ppm, confirming their ortho coupling relationship. No other correlations would be observed, consistent with the isolated nature of the other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the proton signal at ~8.05 ppm and the carbon signal at ~129.9 ppm (C-2/C-6), the proton signal at ~7.42 ppm and the carbon signal at ~128.5 ppm (C-3/C-5), the benzylic proton singlet at ~4.45 ppm and the benzylic carbon at ~54.2 ppm, and the methyl proton singlet at ~3.92 ppm with the methyl carbon at ~52.3 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations and is crucial for connecting the molecular fragments. Key expected correlations include:

From the methyl protons (-OCH₃) at ~3.92 ppm to the carbonyl carbon (C=O) at ~166.5 ppm.

From the benzylic protons (-CH₂N₃) at ~4.45 ppm to the aromatic quaternary carbon C-4 at ~141.8 ppm and the aromatic carbons C-3/C-5 at ~128.5 ppm.

From the aromatic protons H-2/H-6 at ~8.05 ppm to the carbonyl carbon (C=O) at ~166.5 ppm and the quaternary carbon C-4 at ~141.8 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the presence of the azide (B81097), the aromatic ester, and the hydrocarbon framework. The most prominent and diagnostic peak is the strong, sharp absorption band for the asymmetric stretching vibration of the azide (-N₃) group.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3050-3100 | Medium |

| Aliphatic C-H | Stretching | ~2955, 2850 | Medium |

| Azide (-N₃) | Asymmetric Stretching | ~2100 | Strong, Sharp |

| Ester C=O | Stretching | ~1725 | Strong |

| Aromatic C=C | Stretching | ~1610, 1500 | Medium |

| Ester C-O | Asymmetric Stretching | ~1280 | Strong |

| Ester C-O | Symmetric Stretching | ~1110 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides essential information regarding the compound's molecular weight and aids in structural confirmation through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that typically allows for the detection of the intact molecule with minimal fragmentation. For this compound (Molecular Formula: C₉H₉N₃O₂, Exact Mass: 191.0695), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 192.0768. Depending on the experimental conditions, adducts with sodium, [M+Na]⁺ (m/z 214.0587), or potassium, [M+K]⁺ (m/z 230.0327), may also be observed.

While ESI is a soft technique, in-source collision-induced dissociation can provide structural information. A characteristic fragmentation pathway for benzylic azides is the loss of a neutral nitrogen molecule (N₂, 28.0061 Da). This would result in a significant fragment ion at m/z 164.0707, corresponding to the [M+H-N₂]⁺ species. This facile loss of N₂ is a hallmark of the azide functionality and provides strong evidence for its presence in the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. This technique provides the measurement of a compound's mass with extremely high accuracy, typically to within 0.001 atomic mass units, allowing for the determination of its elemental composition. researchgate.net

For this compound, with a molecular formula of C₉H₉N₃O₂, the theoretical exact mass can be calculated. HRMS analysis, often using Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers, would be expected to yield an experimental mass that corresponds precisely to this calculated value, thereby confirming the elemental formula and distinguishing it from other isobaric compounds. researchgate.net

In addition to exact mass measurement, HRMS provides characteristic fragmentation patterns that offer further structural confirmation. When subjected to fragmentation (MS/MS), the molecule is expected to undergo specific cleavages. Common fragmentation pathways would likely include the loss of the azide radical (•N₃) or dinitrogen (N₂), a characteristic fragmentation for azido (B1232118) compounds. Other expected fragments would result from the cleavage of the ester group or the entire azidomethyl side chain. These high-resolution fragment ions allow for the precise assignment of elemental compositions to different parts of the molecule, reinforcing the structural assignment.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₂ |

| Theoretical Monoisotopic Mass | 191.0695 u |

| Expected [M+H]⁺ Ion | 192.0767 u |

MALDI-Q-TOF Analysisnih.gov

Matrix-Assisted Laser Desorption/Ionization Quadrupole Time-of-Flight (MALDI-Q-TOF) mass spectrometry is a powerful technique for the analysis of organic molecules. For a relatively small molecule like this compound, MALDI-TOF analysis requires careful selection of a matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) to minimize interference from matrix-related ions in the low mass range. researchgate.netmdpi.com

A key characteristic in the mass spectral analysis of azido-functionalized compounds is their susceptibility to fragmentation during the ionization process. nih.gov Specifically, the azide group can readily lose a molecule of dinitrogen (N₂), which corresponds to a mass loss of approximately 28 Da. researchgate.net This fragmentation can occur both in the ion source and as a post-source decay phenomenon, leading to the formation of metastable ions. nih.gov

In a MALDI-Q-TOF analysis of this compound, one would anticipate observing the protonated parent molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. Concurrently, a significant fragment ion at [M-28+H]⁺ or [M-28+Na]⁺, corresponding to the loss of N₂, would be expected. The high-resolution capabilities of the Q-TOF analyzer would allow for the accurate mass determination of both the parent and fragment ions, confirming the presence of the azide functionality. The presence of this characteristic neutral loss provides strong evidence for the structural integrity of the analyte. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determinationumich.eduavantorsciences.com

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not widely available in the literature, its structural parameters can be reliably inferred from closely related compounds, such as Methyl 4-methylbenzoate. researchgate.netresearchgate.net

The analysis would be expected to confirm the planarity of the benzene ring. The ester group (–COOCH₃) is likely to be nearly coplanar with the aromatic ring to maximize conjugation, with a small dihedral angle between the plane of the ring and the plane of the ester group. researchgate.netresearchgate.net The bond lengths and angles within the benzoate (B1203000) moiety would be consistent with those of other substituted methyl benzoate structures. researchgate.netresearchgate.net

Table 2: Expected Structural Parameters for this compound based on Analogues

| Parameter | Expected Value / Feature | Reference Analogue |

|---|---|---|

| Benzene Ring Geometry | Planar | Methyl 4-methylbenzoate researchgate.net |

| Dihedral Angle (Ring vs. Ester) | Near 0° | Methyl 4-methylbenzoate researchgate.net |

| C-N Bond Length (CH₂-N₃) | ~1.47 Å | General Organic Azides |

| N-N Bond Lengths (N-N-N) | ~1.24 Å and ~1.12 Å | General Organic Azides |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) in Synthetic Monitoringddtjournal.com

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis of this compound. A common synthetic route involves the nucleophilic substitution of a halide, such as in Methyl 4-(bromomethyl)benzoate (B8499459), with sodium azide. sigmaaldrich.com

During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel 60 F₂₅₄) alongside the starting material. The plate is then developed in an appropriate mobile phase, which is usually a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate). Due to the replacement of the bromine atom with the azide group, the product, this compound, is generally less polar than the starting halide. Consequently, the product spot will have a higher retention factor (Rƒ) and travel further up the plate than the starting material spot. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. acs.org

Visualization can be achieved under UV light (254 nm) due to the aromatic ring. For more specific detection, a staining protocol for organic azides can be employed. This involves treating the TLC plate with triphenylphosphine (B44618), which reduces the azide to an amine, followed by staining with ninhydrin, which reacts with the newly formed amine to produce a distinctively colored spot. researchgate.netuw.edu.pl

High-Performance Liquid Chromatography (HPLC) with UV Detection for Analytical Purityresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the analytical purity of this compound. The technique separates the compound from any impurities, and the purity is typically calculated based on the relative peak area.

A typical method would employ a reverse-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comejpmr.com The compound is detected by its UV absorbance, which is significant due to the presence of the benzene ring chromophore. The detection wavelength is often set around 254 nm. ejpmr.com The retention time of the compound is a characteristic feature under specific chromatographic conditions. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be generated using certified reference standards.

Table 3: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18, 5 µm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Derivatization Studiesresearchgate.netsielc.comchemicalbook.com

The azide functional group on this compound makes it a valuable reagent in derivatization studies for LC-MS/MS, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov In this context, this compound can act as a derivatizing agent for small molecules containing a terminal alkyne. The reaction "clicks" the benzoate moiety onto the target analyte, forming a stable triazole linkage. This derivatization can significantly improve the analyte's chromatographic retention and ionization efficiency in mass spectrometry, leading to enhanced detection sensitivity. researchgate.net

Conversely, the azide group itself can be the target of derivatization to facilitate the analysis of this compound or its metabolites at trace levels. For instance, reacting the azide with a strained alkyne or other specialized reagents can form a derivative that is more readily ionized and detected by LC-MS/MS. nih.gov This approach is useful in forensic or biological studies where sensitive quantification is required. Derivatization with reagents like dansyl chloride has also been employed to enhance the chromatographic retention and ionization efficiency of azido compounds for LC-MS/MS analysis. researchgate.netgoogle.com

Therefore, in the context of derivatization studies, this compound can be viewed from two perspectives: as a tool to tag other molecules for analysis, or as a target for derivatization to enable its own sensitive detection. nih.govresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium azide |

| Methyl 4-(bromomethyl)benzoate |

| Ninhydrin |

| Triphenylphosphine |

| Methyl 4-methylbenzoate |

| α-cyano-4-hydroxycinnamic acid |

Computational and Theoretical Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key properties. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For Methyl 4-(azidomethyl)benzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine its most stable three-dimensional geometry (molecular geometry). researchgate.net

This analysis would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides access to crucial electronic properties, including the total energy of the molecule, its dipole moment, and the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps would indicate the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would calculate the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The spatial distribution of the HOMO and LUMO across the molecule's framework would also be visualized to predict the specific sites involved in chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (such as a solvent like water or in a vacuum) and calculating the forces between atoms to model their motion.

These simulations provide detailed information on the molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with surrounding molecules. MD is particularly useful for understanding how the molecule behaves in a realistic biological or chemical system, offering insights that are not available from static quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, this would involve systematically rotating the bonds connecting the azidomethyl group and the methyl ester group to the benzene (B151609) ring.

The potential energy surface or energy landscape would be mapped by calculating the energy of each conformer. This landscape reveals the low-energy, stable conformations and the energy barriers between them. Such an analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them, which in turn influences its reactivity and biological activity.

Bond Angles, Bond Distances, and Dihedral Angles

The precise geometric parameters of this compound would be determined through geometry optimization, typically using DFT methods as mentioned earlier. The results would be a detailed list of all bond distances (the length of the chemical bonds between atoms), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational angles between four connected atoms). This data defines the molecule's three-dimensional structure. While specific experimental or calculated data for this molecule is not available, a theoretical study would produce a table similar to the hypothetical example below.

Hypothetical Optimized Geometric Parameters This table is for illustrative purposes only, as specific computational data for this compound is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | C(ar) | C(ar) | - | - | ~1.39 Å |

| Bond Length | C(ar) | C(ester) | - | - | ~1.50 Å |

| Bond Length | C(ester) | O(carbonyl) | - | - | ~1.21 Å |

| Bond Length | C(ar) | C(methylene) | - | - | ~1.51 Å |

| Bond Length | C(methylene) | N(azide) | - | - | ~1.47 Å |

| Bond Angle | C(ar) | C(ar) | C(ar) | - | ~120° |

| Bond Angle | C(ar) | C(methylene) | N(azide) | - | ~110° |

Mulliken and ZDO Charge Analysis

Mulliken population analysis and other charge distribution schemes like Zero Differential Overlap (ZDO) are methods used to assign partial atomic charges to each atom in a molecule from quantum chemical calculations. This analysis provides a quantitative measure of the electron distribution across the molecule.

For this compound, this would reveal which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). This information is invaluable for understanding the molecule's polarity, its intermolecular interactions (such as hydrogen bonding), and its reactivity, particularly in predicting the sites for electrostatic interactions.

Hypothetical Mulliken Atomic Charges This table is for illustrative purposes only, as specific computational data for this compound is not available.

| Atom | Charge (a.u.) |

|---|---|

| O(carbonyl) | ~ -0.5 |

| O(ester) | ~ -0.4 |

| N(alpha) | ~ -0.2 |

| N(beta) | ~ +0.4 |

| N(gamma) | ~ -0.2 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Currently, specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies for derivatives of this compound are not extensively available in publicly accessible scientific literature. However, the principles of these computational methods can be applied to understand how structural modifications of this molecule might influence its biological activity.

SAR studies involve qualitatively assessing how changes in the molecular structure of a compound affect its biological activity. For this compound, this would involve synthesizing a library of derivatives with modifications at various positions, such as:

The benzoate (B1203000) ester group: Altering the methyl ester to other esters (ethyl, propyl, etc.) or to an amide or carboxylic acid could influence pharmacokinetic properties like solubility and metabolism.

The aromatic ring: Introduction of substituents (e.g., hydroxyl, methoxy, halogen groups) on the benzene ring could modulate electronic properties and interactions with biological targets.

The azidomethyl group: While the azide (B81097) is often a key functional group for specific chemical reactions (like click chemistry or photoaffinity labeling), modifications to the linker or its position could be explored.

QSAR modeling takes this a step further by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating molecular descriptors that quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties. While no specific QSAR models for this compound derivatives were found, a hypothetical QSAR study would involve the steps outlined in the table below.

Table 1: Hypothetical Workflow for a QSAR Study of this compound Derivatives

| Step | Description | Examples of Molecular Descriptors |

|---|---|---|

| 1. Data Set Preparation | A series of this compound derivatives with their corresponding measured biological activities (e.g., IC50 values) would be compiled. | LogP (lipophilicity), Molecular Weight, Molar Refractivity |

| 2. Descriptor Calculation | A wide range of molecular descriptors for each derivative would be calculated using specialized software. | Topological Polar Surface Area (TPSA), Dipole Moment, HOMO/LUMO energies |

| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a predictive model relating the descriptors to the biological activity. | Partial Least Squares (PLS), Support Vector Machines (SVM) |

| 4. Model Validation | The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques. | Cross-validation (q²), Prediction for an external test set (r²_pred) |

Such studies, once performed, would be invaluable for the rational design of new derivatives with enhanced activity and optimized properties.

Molecular Docking Studies for Ligand-Target Interactions (with relevant derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand (like a derivative of this compound) might interact with the binding site of a biological target, typically a protein.

Specific molecular docking studies involving this compound and its derivatives are not prominently featured in the available literature, which is often a reflection of the early stage of research or the proprietary nature of such investigations. The execution of a meaningful molecular docking study is contingent on the identification of a specific biological target.

The functional groups of this compound suggest potential interactions with a protein's active site:

The ester group can act as a hydrogen bond acceptor.

The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The azidomethyl group , while primarily a reactive handle, can also influence the steric and electronic profile of the molecule and could be involved in van der Waals or dipole-dipole interactions.

A typical molecular docking workflow for a derivative of this compound would involve the steps summarized in the following table.

Table 2: General Workflow for Molecular Docking of a this compound Derivative

| Step | Description | Key Considerations |

|---|---|---|

| 1. Target Protein Selection | A biologically relevant protein target is identified based on the therapeutic area of interest. | Availability of a high-resolution 3D crystal structure (from PDB). |

| 2. Ligand and Protein Preparation | The 3D structures of the ligand (the derivative) and the protein are prepared for docking. This includes adding hydrogen atoms and assigning charges. | Correct protonation states of amino acid residues. |

| 3. Docking Simulation | A docking algorithm is used to explore the conformational space of the ligand within the protein's binding site and to score the different binding poses. | Choice of docking software (e.g., AutoDock, Glide, GOLD). |

| 4. Analysis of Results | The predicted binding poses are analyzed to understand the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and to estimate the binding affinity. | The scoring function's reliability and the need for post-docking analysis. |

For instance, studies on other methyl benzoate derivatives have shown their ability to bind to proteins like bovine serum albumin, where interactions are driven by the formation of stable complexes. mdpi.com Docking studies of various "aza compounds" have also been used to predict their binding affinity to specific protein targets. nih.gov These studies highlight the utility of molecular docking in elucidating ligand-target interactions.

Reaction Mechanism Prediction and Validation via Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction energetics. For this compound, computational studies can be particularly enlightening for reactions involving the azide group.

The chemistry of aryl azides is rich and has been a subject of theoretical investigation. Computational studies, often employing Density Functional Theory (DFT), are used to predict the mechanisms of their formation and subsequent reactions, such as thermolysis and photolysis.

Formation of Aryl Azides: Computational studies have been used to elucidate the mechanism of aryl azide formation from diazonium salts. These studies support a stepwise mechanism that proceeds through acyclic zwitterionic intermediates. The low calculated energy barriers for the transition states are consistent with the experimentally observed fast and efficient nature of this reaction.

Reactions of the Azide Group: The thermolysis and photolysis of azides are fundamental reactions that typically lead to the formation of highly reactive nitrene intermediates. Computational studies on aryl azides have provided detailed insights into these processes. acs.orgresearchgate.net

Photochemistry: Quantum chemical calculations have been used to study the photochemistry of aryl azides. These studies predict that upon photoexcitation, the azide can undergo rapid fragmentation to form an arylnitrene. acs.org The calculations can map out the potential energy surfaces of the excited states and identify low-energy pathways for the reaction.

Thermolysis: The thermal decomposition of azides also leads to nitrene formation. Computational studies can model the kinetics of these reactions and investigate the influence of substituents on the activation energy. researchgate.net For instance, kinetic studies on substituted phenyl azides have revealed significant anchimeric assistance from ortho-substituents. researchgate.net

Computational analysis of the azidomethyl group itself has shown that it can be a source of conformational polymorphism in the solid state, which has implications for the design of solid-state reactions. nih.gov Theoretical conformational analysis and crystal packing evaluations can highlight the preferred orientations of the azidomethyl group. nih.gov

The general mechanism for the decomposition of an azidomethyl-substituted aromatic compound, as would be predicted by computational approaches, is outlined below.

Table 3: Predicted Reaction Steps in the Decomposition of an Azidomethyl Aromatic Compound

| Step | Reaction | Intermediate/Product | Computational Insights |

|---|---|---|---|

| 1. Initiation | Thermolysis (heat) or photolysis (light) of the azidomethyl group. | Loss of dinitrogen (N₂) gas. | Calculation of activation energies and reaction enthalpies. |

| 2. Nitrene Formation | Formation of a highly reactive nitrene intermediate. | A singlet or triplet nitrene. | Determination of the spin state and electronic structure of the nitrene. |